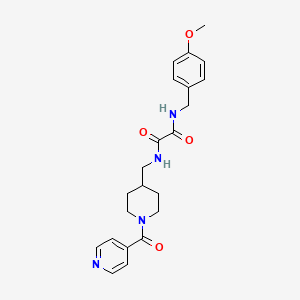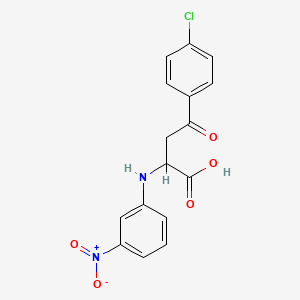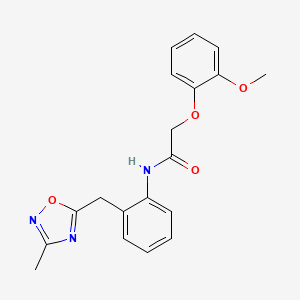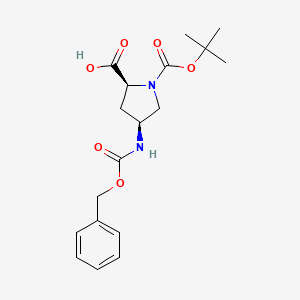
N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(4-methoxybenzyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(4-methoxybenzyl)oxalamide, also known as IMP-1088, is a small molecule inhibitor that has shown promising results in the field of virology. This compound has been found to have antiviral activity against a broad range of RNA viruses, including the common cold, Zika virus, and Dengue fever.
Wissenschaftliche Forschungsanwendungen
Role in Modulating Orexin Receptors : A study explored the role of certain compounds in modulating feeding, arousal, stress, and drug abuse, specifically focusing on orexins (OX) and their receptors (OXR). This study did not specifically mention "N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(4-methoxybenzyl)oxalamide", but it did investigate similar compounds in controlling binge eating in rats, suggesting potential applications in understanding and treating eating disorders with a compulsive component (Piccoli et al., 2012).
Synthetic Approaches to Oxalamides : Another study discusses a novel synthetic approach to oxalamides, including N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, via a rearrangement sequence. This research provides insights into the synthesis methods that could be applicable to the compound (Mamedov et al., 2016).
Vanadium Complexes with Oxalamide Ligands : A study on the synthesis of vanadium complexes mentions N1,N2-di(pyridin-4-yl)oxalamide as a ligand. These complexes are characterized by spectroscopic and X-ray diffraction methods, indicating potential applications in material science or catalysis (Maass et al., 2016).
Structural Analysis of Oxalamides : Research focusing on the crystal structure of similar oxalamide compounds, such as N,N'-bis(4-hydroxy-3-methoxybenzyl)oxalamide, can provide insights into the structural properties of oxalamides, which is crucial for understanding their chemical behavior and potential applications (Zhang et al., 2008).
Photodynamic Therapy Applications : A study on zinc phthalocyanine compounds, which include similar methoxybenzyl components, discusses their potential in photodynamic therapy, particularly for cancer treatment. This indicates a possible avenue for exploring the photodynamic applications of the compound (Pişkin et al., 2020).
Applications in Neuropharmacology : The compound's structural similarity to known neuroactive substances suggests potential applications in neuropharmacology, as seen in studies on compounds like RBI-257, which interact with dopamine receptors (Kula et al., 1997).
Eigenschaften
IUPAC Name |
N'-[(4-methoxyphenyl)methyl]-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4/c1-30-19-4-2-16(3-5-19)14-24-20(27)21(28)25-15-17-8-12-26(13-9-17)22(29)18-6-10-23-11-7-18/h2-7,10-11,17H,8-9,12-15H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKPSCJUJUHBPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2804298.png)




![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]cyclopentanecarboxamide](/img/structure/B2804305.png)
![Tert-butyl N-[[1-(aminomethyl)-3,3-dimethoxycyclobutyl]methyl]carbamate](/img/structure/B2804306.png)
![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine](/img/structure/B2804311.png)




![N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-phenyloxamide](/img/structure/B2804319.png)
